molecular formula C15H10F3N3O3S B2361510 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-(trifluoromethoxy)benzamide CAS No. 1797138-54-5

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-(trifluoromethoxy)benzamide

Cat. No. B2361510
CAS RN: 1797138-54-5
M. Wt: 369.32
InChI Key: XFLLAQHYMZNICV-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The compound is a beige powder with a melting point of 132–133°C .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The versatility of 1,2,4-oxadiazoles makes them valuable scaffolds for drug design. Here’s why:

Hybrid Drug Development

Given the rise of antibiotic resistance, there’s a pressing need for hybrid drugs that can combat resistant microorganisms. Researchers explore 1,2,4-oxadiazoles as potential components of such hybrid therapies .

Synthetic Strategies

The synthesis of 1,2,4-oxadiazoles remains an active area of research. Scientists explore diverse synthetic routes to access these compounds efficiently. Strategies include cyclodehydration of amidoximes and acyl reagents .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors .

properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3S/c1-8-19-14(24-21-8)12-11(6-7-25-12)20-13(22)9-2-4-10(5-3-9)23-15(16,17)18/h2-7H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLLAQHYMZNICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide

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